molecular formula C22H30N4O3S2 B2714916 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide CAS No. 1211603-20-1

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide

货号: B2714916
CAS 编号: 1211603-20-1
分子量: 462.63
InChI 键: MUFMCTZSOYRJRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide is a useful research compound. Its molecular formula is C22H30N4O3S2 and its molecular weight is 462.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide is a complex organic compound known for its potential biological activities. This compound features a unique structure that combines a pyrimidine ring with a sulfonamide moiety, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S with a molecular weight of 366.51 g/mol. Its structure includes:

  • Pyrimidine ring : Contributes to the compound's interaction with biological targets.
  • Sulfonamide group : Enhances solubility and may influence binding affinity to specific receptors.
PropertyValue
Molecular FormulaC₁₇H₂₂N₄O₂S
Molecular Weight366.51 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body:

  • Serotonin Receptor Modulation : The sulfonamide component may interact with serotonin receptors, potentially acting as an antagonist or modulator. This interaction can influence neurotransmitter release and neuronal signaling pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Binding Affinity : The structural features enhance the binding affinity to biological targets, which may lead to increased efficacy in therapeutic applications.

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific compound:

Case Study 1: Antidepressant Effects

A study focused on a related sulfonamide compound demonstrated significant antidepressant-like effects in rodent models through serotonin receptor modulation. The findings suggest that similar compounds may influence mood regulation and anxiety levels.

Case Study 2: Anticancer Properties

Research on pyrimidine derivatives has shown promise in anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antidepressant Activity : Potential modulation of serotonin pathways.
  • Anticancer Activity : Inhibition of tumor growth in preclinical studies.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide, and how can experimental design minimize resource-intensive trial-and-error approaches?

  • Methodological Answer : Statistical Design of Experiments (DoE) is critical for optimizing synthetic routes. Factors such as reaction temperature, catalyst loading, and solvent polarity should be systematically varied using fractional factorial designs to identify key parameters. For example, Response Surface Methodology (RSM) can model nonlinear relationships between variables and predict optimal conditions . Integration with computational reaction path searches (e.g., quantum chemical calculations) further narrows experimental parameters by predicting energetically favorable pathways, as demonstrated by ICReDD’s hybrid computational-experimental workflows .

Q. How can the solubility and logP of this compound be experimentally determined, and what analytical techniques are recommended?

  • Methodological Answer :

  • Solubility : Use shake-flask methods with HPLC-UV quantification across solvents (e.g., water, DMSO, ethanol) at controlled temperatures (25°C ± 0.5°C) .
  • logP : Employ reverse-phase HPLC with a calibrated C18 column and reference standards. Alternatively, use octanol-water partitioning followed by LC-MS/MS for quantification .

Q. What strategies ensure the stability of the sulfonamide and pyrimidine functional groups during storage and reaction conditions?

  • Methodological Answer :

  • Sulfonamide Stability : Avoid prolonged exposure to acidic/basic conditions. Monitor degradation via TLC or HPLC under accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Pyrimidine Stability : Use inert atmospheres (N₂/Ar) during synthesis and store under desiccation. UV-Vis spectroscopy can track decomposition by observing shifts in λmax .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict intermolecular interactions between this compound and biological targets, and how do these predictions align with experimental binding assays?

  • Methodological Answer :

  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with crystallographic data (e.g., bond angles in pyrimidine derivatives ).
  • Molecular Dynamics : Simulate ligand-protein binding using software like GROMACS. Validate predictions via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Discrepancies between simulation and experimental Kd values may arise from solvation effects, requiring force field recalibration .

Q. What experimental and computational approaches resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, triclinic crystal systems (e.g., space group P1) provide high-resolution data on dihedral angles .
  • NMR Discrepancies : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Dynamic effects (e.g., rotational barriers in the methylsulfanyl group) may explain differences between solution-state NMR and solid-state crystallography .

Q. How can AI-driven process control systems (e.g., COMSOL Multiphysics) optimize large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement AI-driven feedback loops to adjust parameters like residence time in continuous-flow reactors. Real-time monitoring via inline FTIR or Raman spectroscopy ensures enantiomeric purity, with AI models trained on historical datasets to predict deviations. This approach aligns with smart laboratory frameworks for autonomous experimentation .

Q. What methodologies are recommended for analyzing metabolic byproducts or degradation pathways under physiological conditions?

  • Methodological Answer :

  • In vitro Metabolism : Use liver microsome assays (e.g., human CYP450 isoforms) with LC-HRMS to identify phase I/II metabolites.
  • Degradation Pathways : Perform forced degradation studies (oxidative, thermal, photolytic) followed by QTOF-MS/MS fragmentation to propose degradation mechanisms .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers statistically reconcile discrepancies between computational property predictions (e.g., logP, pKa) and experimental measurements?

  • Methodological Answer : Apply multivariate regression analysis to identify systematic biases in computational models (e.g., overestimation of hydrophobic interactions). Use Bayesian inference to update predictive algorithms with experimental datasets, ensuring iterative refinement .

Q. What protocols validate the compound’s biological activity while accounting for physicochemical properties like membrane permeability?

  • Methodological Answer :

  • Cell-Based Assays : Use Caco-2 monolayers to measure apparent permeability (Papp). Correlate with computational PAMPA models.
  • Bioactivity Validation : Pair in vitro target inhibition assays (e.g., kinase profiling) with in vivo PK/PD studies, adjusting for solubility limitations identified via shake-flask experiments .

属性

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S2/c1-15-11-13-26(14-12-15)31(28,29)19-7-5-18(6-8-19)25-21(27)10-9-20-16(2)23-22(30-4)24-17(20)3/h5-8,15H,9-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFMCTZSOYRJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=C(N=C(N=C3C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。